molecular formula C8H8ClF2NO B3007338 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1955522-63-0

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B3007338
CAS No.: 1955522-63-0
M. Wt: 207.6
InChI Key: KEJDIYCQBBGLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a useful research compound. Its molecular formula is C8H8ClF2NO and its molecular weight is 207.6. The purity is usually 95%.
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Scientific Research Applications

Potassium Channel Activation

Research on 3,4-dihydro-2H-1,4-benzoxazine derivatives, which include modifications similar to 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride, shows their potential in activating potassium channels. For instance, the introduction of a hydroxyl group in these compounds results in improved solubility in water and prolonged action duration (Matsumoto et al., 1999).

Serotonin-3 (5-HT3) Receptor Antagonism

The compound's structure has been modified in studies to enhance its effectiveness as a serotonin-3 (5-HT3) receptor antagonist. These modifications have resulted in more potent compounds compared to their predecessors, with some derivatives showing high affinity for 5-HT3 receptors and potent antagonistic activity (Kuroita et al., 1996).

Enantioselective Synthesis

The compound and its derivatives have been used in enantioselective synthesis, a process important in creating optically active pharmaceuticals. For example, the enantioselective hydrolysis of certain derivatives has been explored using enzymes, contributing to the production of optically active ofloxacin, a powerful antibacterial agent (Sakand et al., 1987).

Neuroprotective Activity

Derivatives of 1,4-benzoxazine, including those structurally related to this compound, have shown neuroprotective properties. These compounds have been effective in preventing ATP level reduction due to hypoxia in astrocytes and protecting against brain damage in animal models (Largeron et al., 2001).

Environmental Synthesis Applications

The compound's derivatives have been synthesized under environmentally friendly conditions, highlighting their potential in green chemistry. This includes the sequential synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines under phase transfer catalysis conditions (Albanese et al., 2003).

Antiarrhythmic Potential

Certain derivatives of 1,4-benzoxazine have been evaluated for their potential as novel antiarrhythmics. These compounds have been tested against arrhythmias associated with ischemia-reperfusion injury, showing promising results (Koini et al., 2009).

Antiviral Activity

Recent studies have investigated the antiviral activity of purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives against influenza A and B viruses. These compounds have displayed moderate activity against certain strains of the influenza virus (Krasnov et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(10)8-7(5)11-3-4-12-8;/h1-2,11H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJDIYCQBBGLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2N1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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